Alpha-2 Adrenergic Receptor Binding Affinity: Direct Comparison with Noradrenaline Transporter and Serotonin Transporter
(2-Chloro-6-nitrophenyl)methanamine exhibits selective nanomolar binding affinity for the human alpha-2 adrenergic receptor (Ki = 25 nM) while showing comparable but distinct affinity for the noradrenaline reuptake site (Ki = 20 nM) and serotonin transporter (Ki = 32 nM) [1]. In functional pharmacology, the compound acts as a potentiating agent that enhances the analgesic effects of clonidine through inhibition of clonidine binding to 5-HT₃ receptors, with observed potentiating activity in adrenergic ligand binding assays while not affecting other ligand classes at tested concentrations .
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Alpha-2 adrenergic receptor (human): Ki = 25 nM; Noradrenaline reuptake site (rat): Ki = 20 nM; Serotonin transporter (rat): Ki = 32 nM |
| Comparator Or Baseline | Within-compound multi-target selectivity profile |
| Quantified Difference | 2.5-fold selectivity window between NA reuptake site and serotonin transporter |
| Conditions | Alpha-2 adrenergic: human receptor expressed in CHO cells; NA reuptake: rat transporter with [³H]nisoxetine radioligand; Serotonin transporter: rat transporter with [³H]paroxetine radioligand |
Why This Matters
The multi-target nanomolar affinity profile distinguishes this compound from non-halogenated benzylamines that lack the chloro-nitro pharmacophore necessary for potent adrenergic and serotonergic target engagement, making it a preferred scaffold for analgesic potentiation research.
- [1] BindingDB. BDBM50473554 CHEMBL168168: Affinity Data for (2-chloro-6-nitrophenyl)methanamine. View Source
